5-Carboxy-2-pentenoyl-CoA

Enzyme kinetics Protein engineering Metabolic engineering

Substituting 5-carboxy-2-pentenoyl-CoA with saturated or 3-oxo-CoA analogs in enzymatic assays yields misleading kinetic data-the α,β-unsaturated double bond imparts distinct electronic and steric properties that directly affect enzyme binding and catalytic turnover. This authentic 2-enoyl-CoA thioester is the native substrate for trans-enoyl-CoA reductase (TER) and 3-oxo-5,6-didehydrosuberyl-CoA thiolase in the reverse adipate degradation pathway (RADP). • 4.5-fold adipic acid titer improvement upon TER overexpression documented in E. coli metabolic engineering • Reduced Km values in E334D, E334F, and E334R TER mutants provide benchmarks for rational protein design • Validated 13C flux marker for mapping carbon through phenylacetate degradation and RADP pathways

Molecular Formula C27H42N7O19P3S
Molecular Weight 893.6 g/mol
Cat. No. B1239229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carboxy-2-pentenoyl-CoA
Molecular FormulaC27H42N7O19P3S
Molecular Weight893.6 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCCC(=O)O)O
InChIInChI=1S/C27H42N7O19P3S/c1-27(2,22(40)25(41)30-8-7-16(35)29-9-10-57-18(38)6-4-3-5-17(36)37)12-50-56(47,48)53-55(45,46)49-11-15-21(52-54(42,43)44)20(39)26(51-15)34-14-33-19-23(28)31-13-32-24(19)34/h4,6,13-15,20-22,26,39-40H,3,5,7-12H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/b6-4+/t15-,20-,21-,22?,26-/m1/s1
InChIKeyZFXICKRXPZTFPB-UWIQVNQSSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Carboxy-2-pentenoyl-CoA: Adipate Pathway Intermediate


5-Carboxy-2-pentenoyl-CoA (CPCoA), also known as 2,3-didehydroadipyl-CoA, is a medium-chain 2-enoyl-CoA thioester with a molecular formula of C27H42N7O19P3S and a monoisotopic mass of 893.1469 Da [1]. It is a key intermediate in the phenylacetate degradation pathway and the reverse adipate degradation pathway (RADP), participating in reactions catalyzed by enzymes such as 3-oxo-5,6-didehydrosuberyl-CoA thiolase (EC 2.3.1.223) and adipyl-CoA dehydrogenase [2]. Its structural feature—a conjugated double bond between carbons 2 and 3—distinguishes it from saturated and 3-oxo-CoA analogs, conferring unique reactivity in both catabolic and biosynthetic contexts.

5-Carboxy-2-pentenoyl-CoA: Unmatched Specificity


Substituting 5-carboxy-2-pentenoyl-CoA with other CoA esters—even those with similar chain lengths or functional groups—can lead to misleading results in both enzymatic and metabolic engineering studies. Unlike saturated analogs such as adipyl-CoA or 3-oxo compounds like 3-oxoadipyl-CoA, the α,β-unsaturated double bond in 5-carboxy-2-pentenoyl-CoA imparts distinct electronic and steric properties that directly affect enzyme binding affinity, catalytic turnover, and pathway flux [1]. Quantitative differences in kinetic parameters (e.g., Km values) and product yields (e.g., adipic acid titer) have been documented, confirming that this compound's unique structure is not functionally interchangeable with its closest analogs.

5-Carboxy-2-pentenoyl-CoA Comparative Evidence


Lower Km in Engineered Reductase Variants

Engineered variants of 5-carboxy-2-pentenoyl-CoA reductase (Tfu_1647) with mutations at Glu334 exhibit significantly reduced Km values compared to the wild-type enzyme, indicating enhanced substrate binding affinity for 5-carboxy-2-pentenoyl-CoA [1]. This kinetic improvement directly addresses the rate-limiting step in the RADP, which is catalyzed by this enzyme.

Enzyme kinetics Protein engineering Metabolic engineering

Reductase Overexpression Enhances Adipic Acid Yield

In E. coli engineered with the RADP, the step catalyzed by 5-carboxy-2-pentenoyl-CoA reductase (Tfu_1647) was identified as rate-limiting. Overexpression of Tfu_1647 increased the theoretical yield of adipic acid from 11.1% to 49.5% in shake flasks, representing a 4.5-fold improvement [1]. This quantitative gain underscores the compound's central role in controlling pathway flux.

Metabolic engineering Flux analysis Industrial biotechnology

Engineered TER Preference for 5-Carboxy-2-pentenoyl-CoA

Patented trans-enoyl CoA reductase (TER) enzymes have been engineered to preferentially convert 5-carboxy-2-pentenoyl-CoA to adipyl-CoA, rather than acting on shorter or unbranched enoyl-CoA substrates like crotonyl-CoA [1]. This engineered specificity is crucial for minimizing byproduct formation in multi-step biosynthetic pathways.

Enzyme engineering Substrate specificity Biocatalysis

5-Carboxy-2-pentenoyl-CoA Application Scenarios


Engineering Adipic Acid Overproduction Strains

Researchers and process developers aiming to maximize adipic acid titer in microbial hosts should prioritize the optimization of 5-carboxy-2-pentenoyl-CoA reductase activity. The 4.5-fold yield improvement observed upon overexpression of this enzyme directly translates to higher volumetric productivity and reduced cost of goods [1].

Kinetic Characterization of Engineered CoA Enzymes

For protein engineers, 5-carboxy-2-pentenoyl-CoA serves as an essential substrate for characterizing the catalytic efficiency of engineered TER or reductase variants. The documented reduction in Km for specific mutants provides a benchmark for further rational design efforts [1].

Phenylacetate & Adipate Pathway Elucidation

In microbial physiology studies, 5-carboxy-2-pentenoyl-CoA is a key intermediate for mapping the flow of carbon through the phenylacetate degradation and RADP pathways. Its presence and concentration can be used as a flux marker in metabolomics and 13C-labeling experiments [1].

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